2,5-DI-Tert-butyl-3-cyclopropoxypyridine
Description
2,5-DI-Tert-butyl-3-cyclopropoxypyridine is a pyridine derivative characterized by two tert-butyl groups at the 2- and 5-positions of the pyridine ring and a cyclopropoxy group at the 3-position. This compound is of interest in synthetic organic chemistry and materials science due to its unique substitution pattern, which may confer stability and tailored electronic properties for applications in catalysis or ligand design.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2,5-ditert-butyl-3-cyclopropyloxypyridine |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)11-9-13(18-12-7-8-12)14(17-10-11)16(4,5)6/h9-10,12H,7-8H2,1-6H3 |
InChI Key |
YDWFNXLDSJEGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dibromo-3-cyclopropoxypyridine with tert-butyl lithium in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 2,5-DI-Tert-butyl-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropoxy groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyclopropoxy group.
Scientific Research Applications
2,5-DI-Tert-butyl-3-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 2,5-DI-Tert-butyl-3-cyclopropoxypyridine becomes evident when compared to analogous pyridine derivatives. Below is a table summarizing key structural differences and similarities with compounds from the Catalog of Pyridine Compounds (2017) :
Key Observations :
- Steric Effects : The dual tert-butyl groups in the target compound create greater steric hindrance compared to single tert-butyl or smaller substituents (e.g., methoxy, fluoro) in analogs .
- Electronic Profile : The cyclopropoxy group is electron-donating due to its ether oxygen, contrasting with electron-withdrawing groups like fluoro (HB614) or chloro (1228070-72-1) .
- Hybrid Substituents : Unlike analogs with fused heterocycles (e.g., pyrrolidinyl in HB613), the target compound’s cyclopropoxy group introduces a strained three-membered ring, which may enhance reactivity in ring-opening reactions.
Physicochemical Properties
- Lipophilicity : The tert-butyl groups likely increase logP values compared to compounds with polar substituents (e.g., carbamate in HB613 or methoxy in 1228666-00-9) .
- Solubility: The cyclopropoxy group may reduce aqueous solubility relative to analogs with hydrophilic moieties (e.g., pyrrolidinyl in HB613) but improve solubility in nonpolar solvents.
- Stability : The tert-butyl groups could enhance thermal stability, whereas the cyclopropoxy group’s strain might make the compound prone to decomposition under acidic or oxidative conditions.
Price and Availability
The target compound’s synthesis likely involves costly steps, such as cyclopropane ring formation and regioselective tert-butyl substitution, which may place it in a comparable or higher price range.
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